molecular formula C11H18O2 B6155260 1-cycloheptylcyclopropane-1-carboxylic acid CAS No. 1553248-20-6

1-cycloheptylcyclopropane-1-carboxylic acid

Cat. No.: B6155260
CAS No.: 1553248-20-6
M. Wt: 182.3
InChI Key:
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Description

1-Cycloheptylcyclopropane-1-carboxylic acid is a cyclic organic compound that belongs to the family of carboxylic acids. It is composed of a cycloheptyl ring connected to a cyclopropane ring, with a carboxyl group attached to the cyclopropane ring. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cycloheptylcyclopropane-1-carboxylic acid can be synthesized through various methodsThe reaction conditions typically include the use of a catalyst such as rhodium or copper and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound often involves large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-Cycloheptylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol or an alkane using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The carboxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Thionyl chloride, phosphorus tribromide, and other nucleophiles.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Acid chlorides, esters.

Scientific Research Applications

1-Cycloheptylcyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-cycloheptylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The cyclopropane ring may also interact with hydrophobic pockets in proteins, affecting their conformation and function .

Comparison with Similar Compounds

Similar Compounds

    1-Hydroxy-1-cyclopropanecarboxylic acid: Similar in structure but with a hydroxyl group instead of a cycloheptyl ring.

    Cyclopropanecarboxylic acid: Lacks the cycloheptyl ring, making it less complex.

Uniqueness

1-Cycloheptylcyclopropane-1-carboxylic acid is unique due to its combination of a cycloheptyl ring and a cyclopropane ring with a carboxyl group. This structure imparts specific reactivity and potential biological activity that is not observed in simpler carboxylic acids .

Properties

CAS No.

1553248-20-6

Molecular Formula

C11H18O2

Molecular Weight

182.3

Purity

0

Origin of Product

United States

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